2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis
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Overview
Description
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, is a heterocyclic organic compound with significant biological and chemical importance. It is a derivative of indole, a structure known for its presence in many natural and synthetic molecules with diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination and catalytic hydrogenation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including antihypertensive and anticancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with a different functional group but similar indole backbone.
Uniqueness
2-oxo-octahydro-1H-indole-3a-carboxylic acid, cis, is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-5-9(8(12)13)4-2-1-3-6(9)10-7/h6H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
RLMDDKLJTIBXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC(=O)NC2C1)C(=O)O |
Origin of Product |
United States |
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